molecular formula C12H16O3 B8660560 2-{2-[(3-Methyloxiran-2-yl)methoxy]phenyl}ethan-1-ol CAS No. 112395-75-2

2-{2-[(3-Methyloxiran-2-yl)methoxy]phenyl}ethan-1-ol

Cat. No.: B8660560
CAS No.: 112395-75-2
M. Wt: 208.25 g/mol
InChI Key: MWGOXWSFMLXWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3-Methyloxiran-2-yl)methoxy]phenyl}ethan-1-ol is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

112395-75-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[2-[(3-methyloxiran-2-yl)methoxy]phenyl]ethanol

InChI

InChI=1S/C12H16O3/c1-9-12(15-9)8-14-11-5-3-2-4-10(11)6-7-13/h2-5,9,12-13H,6-8H2,1H3

InChI Key

MWGOXWSFMLXWEC-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)COC2=CC=CC=C2CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.04 g (0.033 mole) of 2-(2-hydroxyethyl)-3-methylphenol, 1.33 g (0.033 mole) of sodium hydroxide in 135 ml of water, and 5.00 g (0.033 mmole) of erythro-(1-bromoethyl)oxirane in 25 ml of 1,2-dimethoxyethane was stirred at room temperature for about 72 hours. The mixture was extracted with 5×100 ml of ether. The extract was washed with dilute sodium hydroxide solution, dilute brine and saturated brine, dried over MgSO4 and concentrated in vacuo to give 4.25 g (58%) of 2-methyl-3-[2-(2-hydroxyethyl)phenoxymethyl]oxirane. A 1:1 (v/v) mixture of 1-methylethylamine and water (130 ml) was added to the oxirane and the mixture was heated at reflux for 5 hours, and concentrated in vacuo to dryness. The residue was dissolved in ether, dried over MgSO4 and concentrated to dryness to give 2.90 g of oil. The oil was flash chromatographed on a silica gel column by elution with 3% CH3OH in CHCl3 saturated with ammonia gas to give 0.5 g of product. Conversion to the oxalate salt gave material with m.p. 138°-140° C. (0.5 isopropanol solvate).
Name
2-(2-hydroxyethyl)-3-methylphenol
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
[Compound]
Name
erythro-(1-bromoethyl)oxirane
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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